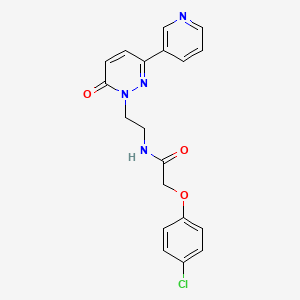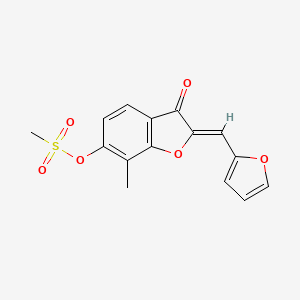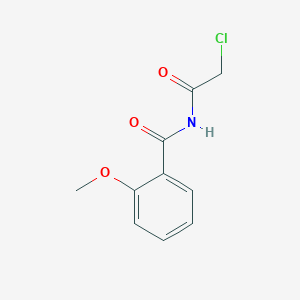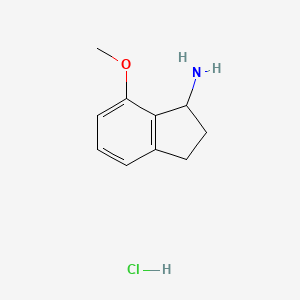
7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
Übersicht
Beschreibung
7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO . It has a molecular weight of 199.68 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride consists of a bicyclic indane core with a methoxy group attached at the 7-position and an amine group attached at the 1-position .Physical And Chemical Properties Analysis
7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a solid at room temperature . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also a substrate for P-glycoprotein, which is involved in drug transport .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
A study by Kumar et al. (2013) focused on synthesizing a series of compounds including trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxyalkylamines, demonstrating significant antimycobacterial activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Kumar et al., 2013).
Synthesis Efficiency
Prashad et al. (2006) described an efficient and economical synthesis method for a related compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, highlighting the potential for scalable and cost-effective production of similar compounds (Prashad et al., 2006).
Antimicrobial and Anticoccidial Properties
Research by Georgiadis (1976) explored the synthesis of 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one, revealing significant antimicrobial and anticoccidial activities. These findings suggest potential applications in treating bacterial infections and coccidiosis (Georgiadis, 1976).
Dopamine Receptors Ligands
Claudi et al. (1996) synthesized various derivatives of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and found them to exhibit affinity for dopamine D1 and D2 receptors. This implies potential therapeutic applications in neurological and psychiatric disorders (Claudi et al., 1996).
Probing Tool for SOCE Assays
A study by Dago et al. (2016) on the synthesis of 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride, a compound with structural similarities, highlighted its use as a probing tool in SOCE (Store-Operated Calcium Entry) assays, indicating applications in cellular signaling research (Dago et al., 2016).
Safety and Hazards
The compound is classified as a warning signal word according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
The primary targets of 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride’s action are currently unknown
Eigenschaften
IUPAC Name |
7-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-9-4-2-3-7-5-6-8(11)10(7)9;/h2-4,8H,5-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKNIFXVDLMUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2454095.png)
![N-{3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2454097.png)
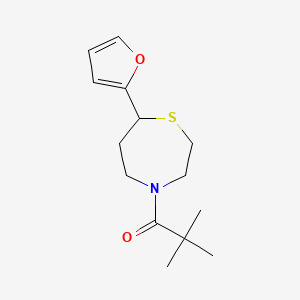
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2454099.png)



